molecular formula C12H26N2 B1204586 N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene CAS No. 20412-52-6

N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene

Cat. No.: B1204586
CAS No.: 20412-52-6
M. Wt: 198.35 g/mol
InChI Key: GTSWSDCAOQCBEH-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene is a synthetic organic compound known for its fungicidal properties. It is a putrescine analogue that has been studied for its effects on polyamine metabolism in various fungi, including the late blight fungus Phytophthora infestans .

Preparation Methods

The synthesis of N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene involves the reaction of 1,4-diaminobutane with ethyl iodide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the alkylation process. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene undergoes various chemical reactions, including:

Scientific Research Applications

N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene has several scientific research applications:

    Chemistry: It is used as a model compound to study polyamine metabolism and its inhibition in fungi.

    Biology: The compound has been studied for its effects on the growth and development of various fungal species.

    Medicine: Research has explored its potential as an antifungal agent for treating plant diseases.

    Industry: It is used in the development of fungicides and other agrochemical products.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene involves its interaction with polyamine biosynthesis pathways in fungi. The compound increases the concentration of spermine in fungal cells by inhibiting enzymes involved in polyamine catabolism. This disruption in polyamine metabolism leads to reduced fungal growth and development .

Comparison with Similar Compounds

N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene can be compared with other putrescine analogues such as:

N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene stands out due to its specific ethyl substitutions, which enhance its fungicidal properties and make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

N,N,N',N'-tetraethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSWSDCAOQCBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942584
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20412-52-6
Record name N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenyldiamine, N,N,N',N'-tetraethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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